molecular formula C14H10N2O2 B8773944 3-cyano-N-(2-hydroxyphenyl)benzamide

3-cyano-N-(2-hydroxyphenyl)benzamide

Cat. No.: B8773944
M. Wt: 238.24 g/mol
InChI Key: QEQMZJRSLPADPE-UHFFFAOYSA-N
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Description

3-cyano-N-(2-hydroxyphenyl)benzamide is a chemical research tool offered for investigational applications in neuroscience and pharmacology. Compounds based on the 3-cyano-N-arylbenzamide scaffold are recognized in scientific literature for their activity as modulators of metabotropic glutamate receptors (mGluRs), specifically the mGlu5 subtype . These receptors are pivotal in the central nervous system, regulating synaptic transmission and plasticity, and are considered promising therapeutic targets for a range of neurological and psychiatric disorders . Research on similar analogs has shown their potential in modulating pathways relevant to depression and Parkinson's disease, making this chemotype a valuable tool for studying disease mechanisms . The specific 2-hydroxyphenyl substitution on this compound may influence its physicochemical and pharmacological properties, offering researchers a unique derivative for structure-activity relationship (SAR) studies. This product is intended for in vitro research to further elucidate the role of mGlu receptors in health and disease. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-cyano-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C14H10N2O2/c15-9-10-4-3-5-11(8-10)14(18)16-12-6-1-2-7-13(12)17/h1-8,17H,(H,16,18)

InChI Key

QEQMZJRSLPADPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC(=C2)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl)Benzamide (CDPPB)

  • Structure : Replaces the 2-hydroxyphenyl group with a 1,3-diphenylpyrazole moiety.
  • Activity : Acts as a potent positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5), demonstrating efficacy in reversing cognitive deficits in rodent models of methamphetamine addiction and Shank3 mutation-related synaptic dysfunction [8].
  • Mechanism : Enhances mGluR5-mediated signaling, such as NMDA receptor-dependent synaptic plasticity, without directly activating the receptor [9].
  • Key Differences : The pyrazole ring in CDPPB likely improves receptor specificity and binding affinity compared to the simpler 2-hydroxyphenyl group in the target compound.

4-Amino-3-Chloro-N-(2-Hydroxyphenyl)Benzamide

  • Structure: Features a chloro (-Cl) and amino (-NH2) group at the 3- and 4-positions of the benzamide ring, respectively.
  • Activity : Investigated as an ABCG2 (BCRP) inhibitor for reversing multidrug resistance in cancer therapy [7].
  • Key Differences: The chloro and amino substituents may enhance interactions with ABCG2 transporters, whereas the cyano group in the target compound could alter electronic properties and metabolic pathways.

N-(2-Hydroxyphenyl)-4-Methylbenzenesulfonamide (1B)

  • Structure : A sulfonamide derivative with a 2-hydroxyphenyl group and 4-methylbenzenesulfonyl moiety.
  • Activity : Tested against bacterial dihydropteroate synthase (DHPS), showing moderate binding energy in computational docking studies [6].

2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)-Benzamide Derivatives

  • Structure : Contains a trifluoromethyl (-CF3) group at the 3-position of the phenyl ring.
  • Activity : Explored for anticancer, anti-inflammatory, and antidiabetic applications due to the trifluoromethyl group’s electron-withdrawing effects [10].
  • Key Differences : The -CF3 group enhances lipophilicity and metabolic stability compared to the -CN group, which may influence bioavailability.

Structural and Functional Comparison Table

Compound Substituents Target/Activity Key Features
3-Cyano-N-(2-hydroxyphenyl)benzamide 3-CN, N-(2-hydroxyphenyl) Not explicitly reported Potential hydrogen-bonding via hydroxyl; cyano modulates electronic effects.
CDPPB 3-CN, N-(1,3-diphenylpyrazole) mGluR5 PAM Pyrazole enhances receptor specificity; validated in neuropsychiatric models [8].
4-Amino-3-chloro-N-(2-hydroxyphenyl)benzamide 3-Cl, 4-NH2, N-(2-hydroxyphenyl) ABCG2 inhibitor Chloro and amino groups critical for transporter interaction [7].
N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide Sulfonamide, 4-CH3 Bacterial DHPS inhibitor Sulfonamide backbone differs in target selectivity [6].
2-Hydroxy-N-(3-CF3-phenyl)benzamide 2-OH, N-(3-CF3-phenyl) Broad therapeutic potential Trifluoromethyl improves lipophilicity and stability [10].

Research Implications and Gaps

  • CDPPB : Well-characterized mGluR5 PAM; its success highlights the importance of heterocyclic substituents in drug design [9].
  • Synthetic Accessibility: Derivatives like 4-amino-3-chloro-N-(2-hydroxyphenyl)benzamide are synthesized via chloro-substituted intermediates, suggesting feasible routes for the target compound [7].

Q & A

Q. What are the optimized synthetic routes for 3-cyano-N-(2-hydroxyphenyl)benzamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of benzamide derivatives typically involves condensation between a carboxylic acid derivative (e.g., acyl chloride) and an amine. For this compound, a plausible route is:

Coupling Reaction : React 3-cyanobenzoyl chloride with 2-aminophenol in dichloromethane (DCM) using a base (e.g., triethylamine) to neutralize HCl byproducts .

Catalysis : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips :

  • Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to amine).
  • Monitor reaction progress via TLC or HPLC.
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer: Key techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm structure via peaks corresponding to the cyano group (~110 ppm in ¹³C), phenolic -OH (~5-6 ppm in ¹H), and amide carbonyl (~165-170 ppm in ¹³C) .

Mass Spectrometry (LCMS/HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₄H₁₁N₂O₂: 245.082) .

X-ray Crystallography : Resolve 3D structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., amide-phenolic interactions) .
Data Interpretation : Cross-reference experimental results with computational predictions (e.g., DFT for NMR chemical shifts) .

Q. How can researchers design preliminary biological assays to assess the compound’s activity?

Methodological Answer:

In Vitro Screening :

  • Enzyme Inhibition : Test against kinases, phosphatases, or proteases at varying concentrations (1–100 µM) using fluorometric/colorimetric assays .
  • Receptor Binding : Radioligand displacement assays (e.g., mGluR5 allosteric modulation ).

Cytotoxicity : Use MTT/WST-1 assays on cell lines (e.g., HEK293, HeLa) to evaluate IC₅₀ values .

Solubility/Stability : Perform kinetic solubility (PBS/DMSO) and stability studies (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace -CN with -NO₂, -CF₃) or the phenolic ring (e.g., methoxy, halogen substitutions) .

Biological Profiling : Test analogs in functional assays (e.g., mGlu5 receptor potentiation ) and binding assays (e.g., SPR for affinity measurements ).

Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict interactions with targets (e.g., receptor allosteric pockets ).
Case Study : CDPPB (a related benzamide) showed that the cyano group enhances mGlu5 binding, while the pyrazole ring modulates efficacy .

Q. What strategies resolve contradictions between binding affinity and functional potency data?

Methodological Answer: Discrepancies (e.g., high binding affinity but low functional activity) may arise from:

Receptor Conformational States : Use biophysical techniques (e.g., cryo-EM, FRET) to assess if the compound stabilizes inactive/active receptor states .

Allosteric vs. Orthosteric Effects : Compare results in cell-free systems (e.g., isolated receptor domains) vs. whole-cell assays .

Data Normalization : Standardize assays using reference agonists/antagonists (e.g., glutamate for mGlu5 ).

Q. How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?

Methodological Answer:

Target Deconvolution :

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins .
  • CRISPR Screening : Genome-wide knockout libraries to identify genes modulating compound activity .

Pathway Analysis : RNA-seq/proteomics post-treatment to map affected pathways (e.g., NF-κB, MAPK ).

In Vivo Models : Test in disease models (e.g., inflammatory pain ) with PK/PD profiling (plasma/tissue concentration monitoring) .

Q. What advanced biophysical techniques validate target engagement and kinetics?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) between the compound and purified receptors .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

NanoBRET : Monitor intracellular target engagement in live cells using NanoLuc-tagged receptors .

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